

Application Notes and Protocols for In Vivo MYCi361 Treatment

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Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373

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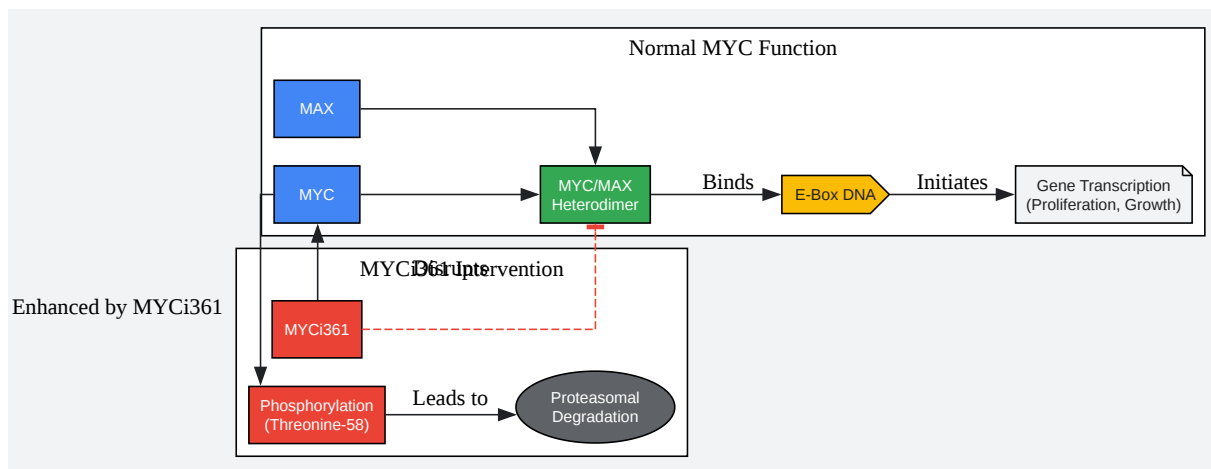
For Researchers, Scientists, and Drug Development Professionals

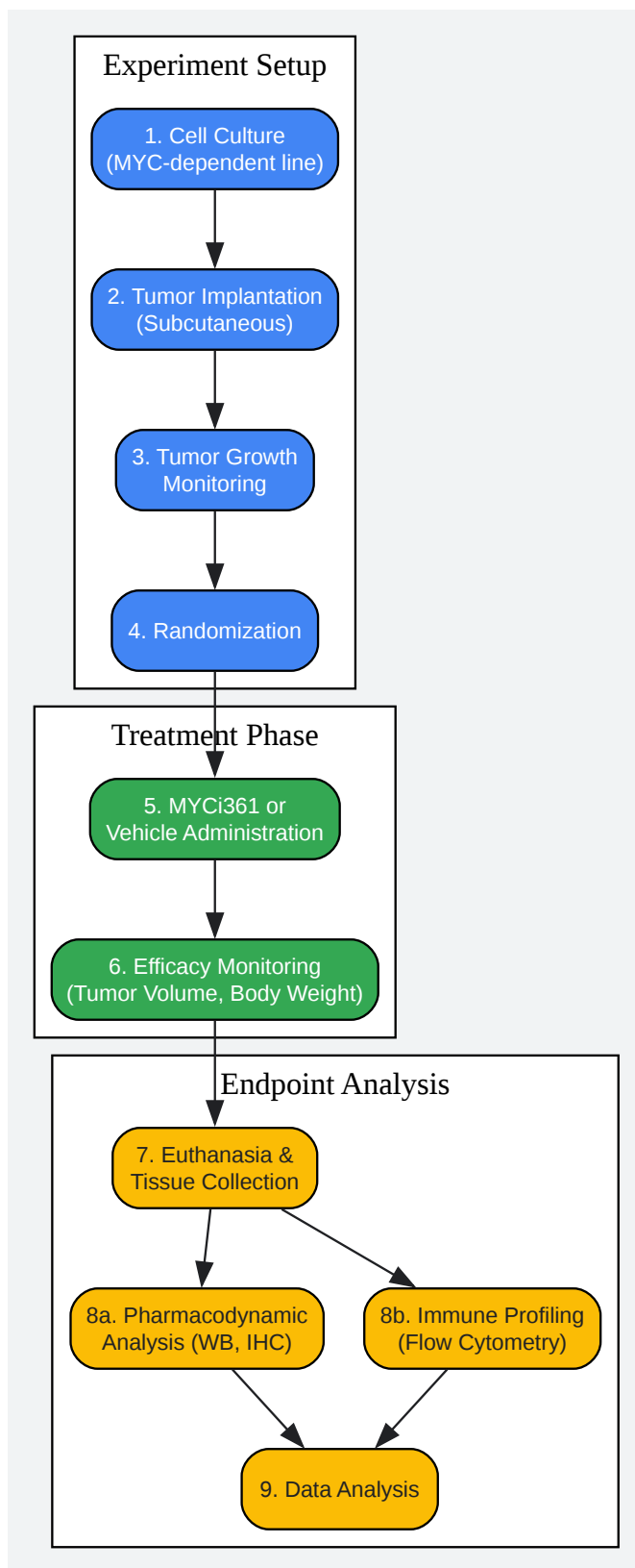
Introduction

The MYC oncogene is a master transcriptional regulator that is deregulated in up to 70% of human cancers, making it a highly sought-after therapeutic target.^{[1][2][3]} **MYCi361** is a small molecule inhibitor that directly engages MYC within cells, disrupting the MYC/MAX heterodimer, which is crucial for its transcriptional activity.^{[4][5]} Furthermore, **MYCi361** promotes the degradation of MYC protein by enhancing its phosphorylation on threonine-58, leading to proteasome-mediated degradation.^{[2][5][6][7][8]} Preclinical in vivo studies have demonstrated that **MYCi361** can suppress tumor growth, modulate the tumor microenvironment by increasing immune cell infiltration, and upregulate the immune checkpoint protein PD-L1 on tumor cells.^{[4][5][7][9]} These effects suggest a potential for both standalone and combination therapies, particularly with immune checkpoint inhibitors like anti-PD1 antibodies.^{[4][5][7][10]}

These application notes provide detailed protocols for the in vivo evaluation of **MYCi361** in murine cancer models, offering a framework for assessing its efficacy, pharmacodynamics, and impact on the tumor microenvironment.

Mechanism of Action of MYCi361





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